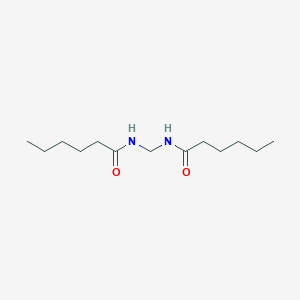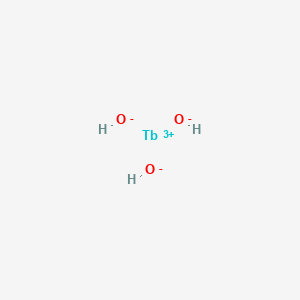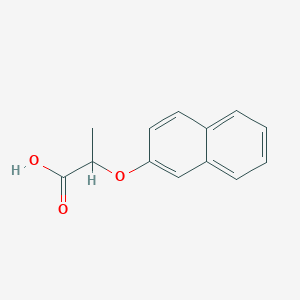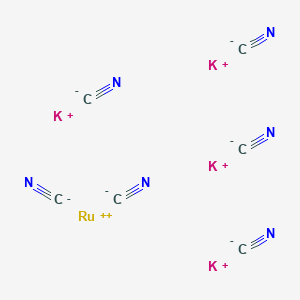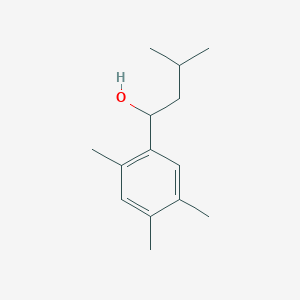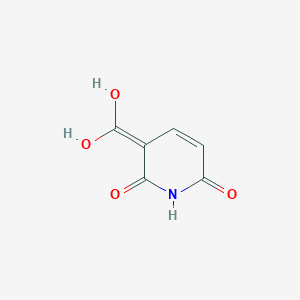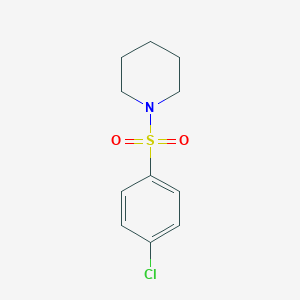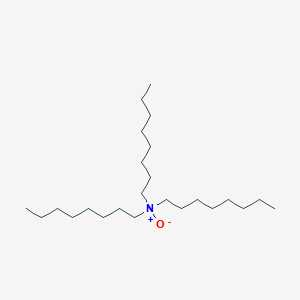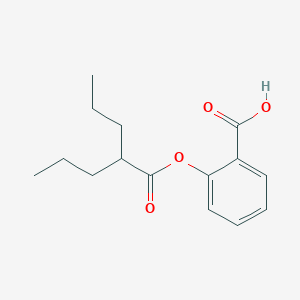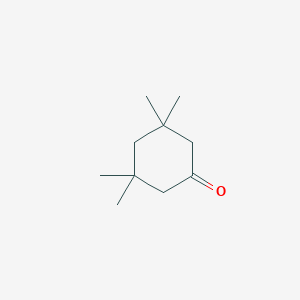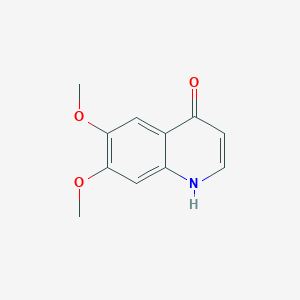
4-tert-Octylresorcinol
Übersicht
Beschreibung
4-tert-Octylresorcinol, also known as 4-(1,1,3,3-Tetramethylbutyl)resorcinol, is an organic compound with the molecular formula C14H22O2 and a molecular weight of 222.32 g/mol . It is a derivative of resorcinol and is characterized by the presence of a tert-octyl group at the para position of the resorcinol ring. This compound is known for its applications in various fields, including cosmetics and pharmaceuticals, due to its antimicrobial and antioxidant properties .
Wissenschaftliche Forschungsanwendungen
4-tert-Octylresorcinol has a wide range of applications in scientific research:
Wirkmechanismus
- Melanosome Disruption : It may also disrupt melanosome uptake and distribution in keratinocytes, leading to decreased pigmentation .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemische Analyse
Biochemical Properties
4-tert-Octylresorcinol plays a significant role in biochemical reactions, particularly as a potent inhibitor of human tyrosinase . It interacts with the enzyme tyrosinase, inhibiting its activity and thereby reducing melanin production .
Cellular Effects
The effects of this compound on cells are primarily related to its impact on melanin production. By inhibiting tyrosinase, it reduces melanin production, which can influence cell function and impact cellular processes related to pigmentation .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to tyrosinase and inhibiting its activity . This inhibition can lead to changes in gene expression related to melanin production .
Temporal Effects in Laboratory Settings
It has been shown to be a highly effective tyrosinase inhibitor, with complete enzyme inhibition observed at concentrations above 100 µmol/L .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been fully explored. Its potent tyrosinase inhibition suggests that it may have significant effects on pigmentation at various dosages .
Metabolic Pathways
This compound is involved in the metabolic pathway of melanin production, where it interacts with the enzyme tyrosinase . Its inhibition of tyrosinase can affect metabolic flux and alter metabolite levels .
Transport and Distribution
Given its role in melanin production, it may interact with transporters or binding proteins related to this process .
Subcellular Localization
Given its role in inhibiting tyrosinase, it is likely to be found in locations where this enzyme is active .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-tert-Octylresorcinol can be synthesized through the alkylation of resorcinol with 2,4,4-trimethyl-1-pentene in the presence of an acid catalyst such as sulfuric acid or acetic acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-tert-Octylresorcinol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into its corresponding hydroquinone derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinone derivatives.
Substitution: Ethers and esters.
Vergleich Mit ähnlichen Verbindungen
4-tert-Octylresorcinol can be compared with other similar compounds, such as:
4-n-Butylresorcinol: This compound is also used in skin-lightening products and has similar tyrosinase inhibitory activity.
4-tert-Amylphenol: Known for its antimicrobial properties, it is used in disinfectants and antiseptics.
4-tert-Octylphenol: This compound is used in the production of surfactants and resins.
Uniqueness
This compound stands out due to its combination of antimicrobial, antioxidant, and tyrosinase inhibitory properties, making it a versatile compound for various applications .
Eigenschaften
IUPAC Name |
4-(2,4,4-trimethylpentan-2-yl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)9-14(4,5)11-7-6-10(15)8-12(11)16/h6-8,15-16H,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOJNENEFSZINP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=C(C=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277762 | |
| Record name | 4-tert-Octylresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28122-52-3 | |
| Record name | 28122-52-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3949 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-tert-Octylresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-Octylresorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


